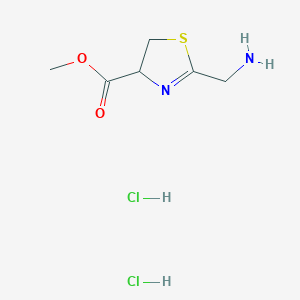
methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride, hereafter referred to as MDTC, is a versatile reagent that has been widely used in a variety of scientific research applications. MDTC is a white, crystalline solid that is soluble in water and other solvents. It is a stable compound with a melting point of approximately 150 °C. MDTC is used in a variety of biochemical and physiological studies due to its ability to act as a catalyst in a variety of reactions.
Wissenschaftliche Forschungsanwendungen
MDTC has been used in a variety of scientific research applications. One of the most common applications is in the synthesis of various thiazole derivatives. MDTC has also been used in the synthesis of various heterocyclic compounds, such as 1,3-dithiazoles and 1,3-thiazolines. Additionally, MDTC has been used in the synthesis of various peptides and peptidomimetics.
Wirkmechanismus
The mechanism of action of MDTC is based on its ability to act as a catalyst in a variety of reactions. MDTC is able to catalyze the formation of a variety of thiazole derivatives and heterocyclic compounds by forming a covalent bond between the carboxylic acid group of the MDTC and the reactant. This covalent bond facilitates the formation of the desired product.
Biochemical and Physiological Effects
MDTC has been shown to have a variety of biochemical and physiological effects. It has been shown to possess antifungal and antibacterial properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, MDTC has been shown to possess anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MDTC in laboratory experiments is its low cost and availability. Additionally, MDTC is a stable compound with a high melting point, making it ideal for use in a variety of experiments. However, MDTC is also known to be toxic and should be handled with caution.
Zukünftige Richtungen
Due to its versatility, MDTC has a variety of potential future applications. For example, MDTC could be used in the synthesis of various biologically active compounds, such as peptides and peptidomimetics. Additionally, MDTC could be used in the development of new drugs and therapeutics. MDTC could also be used in the development of new materials, such as polymers and nanomaterials. Finally, MDTC could be used in the development of new diagnostics and imaging techniques.
Synthesemethoden
MDTC can be synthesized through a condensation reaction between 2-aminomethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid and methyl bromide. This reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is then quenched with aqueous hydrochloric acid to yield the desired product.
Eigenschaften
IUPAC Name |
methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S.2ClH/c1-10-6(9)4-3-11-5(2-7)8-4;;/h4H,2-3,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABFCTCFUMPSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)
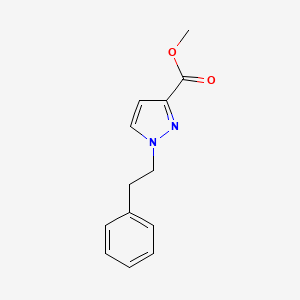

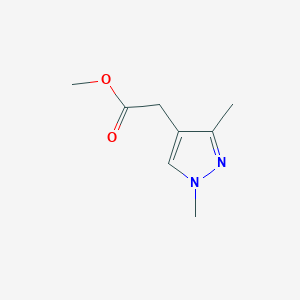
![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
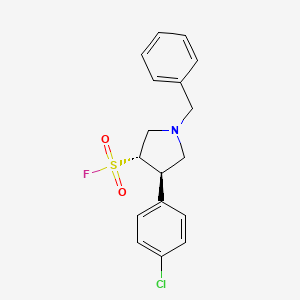
![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)
![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)
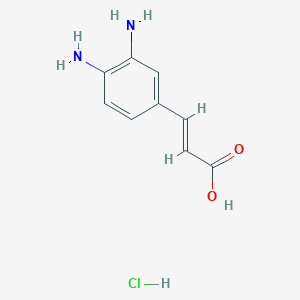
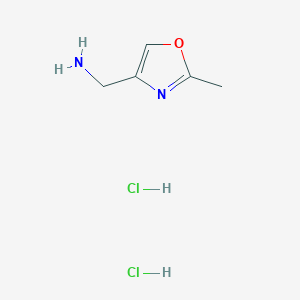
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)